molecular formula C23H19N3O2S B2623367 (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034316-11-3

(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2623367
CAS No.: 2034316-11-3
M. Wt: 401.48
InChI Key: XEJGWGWGQQDBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a synthetic small molecule with a molecular weight of 401.5 g/mol and the molecular formula C23H19N3O2S . It is supplied with a purity of 90% or higher and is identified by CAS Registry Number 2034316-11-3 . This compound features a complex structure integrating phenylthiazole and quinoline moieties linked through a pyrrolidinyl methanone bridge, a scaffold common in medicinal chemistry research for probing biological targets . The specific research applications and biological mechanisms of action for this particular compound are an active area of scientific investigation, building upon the known utility of similar heterocyclic frameworks. Its structural features suggest potential as a valuable chemical tool for developing novel therapeutic agents, particularly in infectious disease research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(19-15-29-22(25-19)17-6-2-1-3-7-17)26-13-11-18(14-26)28-20-10-4-8-16-9-5-12-24-21(16)20/h1-10,12,15,18H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJGWGWGQQDBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl group. The quinoline moiety is then synthesized separately and linked to the thiazole derivative through a series of coupling reactions. Finally, the pyrrolidine ring is introduced to complete the synthesis.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The thiazole and quinoline derivatives are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Pyrrolidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent. Its activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Inhibition of Enzymatic Activity : There is evidence that the compound acts as an inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in protein degradation and cellular regulation. This inhibition could have implications for diseases characterized by dysregulated protein homeostasis, such as cancer and neurodegenerative disorders .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer properties in vitro. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring can interact with receptor sites, modulating their function. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Target Compound:

  • Core: Thiazole (with 2-phenyl) + pyrrolidine (3-quinolin-8-yloxy) linked by methanone.
  • Key Functional Groups: Aromatic thiazole, quinoline ether, tertiary amine (pyrrolidine).

Analog 1: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

  • Core: Thieno[2,3-b]thiophene + dual pyrazole-methanone units.
  • Key Functional Groups: Two C=O groups, amino substituents, thiophene rings.
  • Distinction: Lacks quinoline or pyrrolidine; instead, uses thiophene and pyrazole for aromaticity.

Analog 2: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10)

  • Core: Pyrazolo[1,5-a]pyrimidine + thienothiophene.
  • Key Functional Groups: Dual cyano groups, methyl substituents.
  • Distinction : Rigid fused-ring system vs. the target compound’s flexible pyrrolidine linker.

Target Compound:

  • Likely synthesized via coupling reactions (e.g., amide or ether formation) between thiazole and pyrrolidine-quinoline precursors.

Analog 7b :

  • Method: Condensation of bis-enaminone with hydrazine derivatives.
  • Yield : 70% after recrystallization.

Analog 10 :

  • Method A : Reflux with piperidine catalyst in DMF/EtOH (75% yield).
  • Method B: Similar conditions but with ethanol and reduced solvent volume.

Analog IIa (1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-ethanone) :

  • Method : Reflux of α,β-unsaturated ketone with hydrazine hydrate in acetic acid.
  • Yield: Not explicitly stated, but isolated as a white solid.

Comparison: The target compound’s synthesis likely requires multi-step functionalization (quinoline ether formation), whereas analogs 7b and 10 utilize simpler condensations. Piperidine catalysis (as in Analog 10) may enhance reaction efficiency for similar scaffolds.

Spectroscopic and Analytical Data

Property Target Compound Analog 7b Analog 10
IR C=O Stretch (cm⁻¹) ~1700–1720 (estimated) 1720 Not reported
¹H-NMR Aromatic Signals ~7.3–8.9 ppm (quinoline) δ 7.3–7.52 (phenyl, pyrazole) δ 7.36–8.9 (pyrimidine, Ph)
Molecular Weight ~463.5 (calculated) 538.64 604.71
Melting Point Not reported >300°C Not reported

Key Observations :

  • The quinoline moiety in the target compound may downfield-shift aromatic protons compared to pyrazole/thiophene systems in analogs.
  • Higher molecular weight of Analog 10 correlates with its fused-ring architecture.

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034316-11-3 , is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O2SC_{23}H_{19}N_{3}O_{2}S with a molecular weight of 401.5 g/mol . The structure consists of a thiazole ring connected to a quinoline derivative through a pyrrolidine moiety, which may contribute to its biological activities.

PropertyValue
CAS Number2034316-11-3
Molecular FormulaC23H19N3O2S
Molecular Weight401.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against bacterial and fungal strains.

Anticancer Activity

A study on related thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, compounds in the same structural class were tested for their ability to induce apoptosis in breast and lung cancer cells. Results showed that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity .

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could potentially inhibit deubiquitylating enzymes (DUBs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of DUBs can lead to the stabilization of tumor suppressor proteins, thereby exerting an anticancer effect .

Antimicrobial Activity

In vitro studies have shown that similar compounds possess antimicrobial properties. For example, thiazole-based derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Q & A

Basic Synthesis Methodology

Q: What are the key synthetic steps and reaction conditions for preparing (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone? A: The synthesis typically involves:

  • Step 1: Formation of the thiazole core via condensation of substituted phenylthioamides with α-haloketones, as seen in analogous thiazole syntheses .
  • Step 2: Functionalization of the pyrrolidine ring with quinolin-8-yloxy groups via nucleophilic substitution under reflux (e.g., ethanol or glacial acetic acid, 4–24 hours) .
  • Step 3: Coupling of the thiazole and pyrrolidine moieties using a carbonyl linkage, often via Schlenk techniques or coupling reagents like EDCI/HOBt .

Table 1: Representative Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYieldKey Characterization (NMR, MS)Source
Thiazole formationEthanol, reflux (2–4 hr)66–78%¹H NMR (δ 7.16–8.48), MS [M+H]⁺
Pyrrolidine functionalizationGlacial acetic acid, hydrazine hydrate60–70%¹³C NMR (δ 110–160 ppm)
Final couplingDCM, EDCI, RT, 12 hr55–65%HPLC purity >95%

Advanced: Resolving Data Contradictions in Reaction Yields

Q: How can researchers address discrepancies in reported yields for similar compounds (e.g., 55–78%)? A: Contradictions often arise from:

  • Solvent polarity : Polar solvents (e.g., DMF) may improve solubility but increase side reactions .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency .
  • Reaction monitoring : Use HPLC or TLC to track intermediates and adjust reaction times dynamically .

Methodological Recommendation: Perform a Design of Experiments (DoE) to test variables (temperature, solvent, catalyst load) systematically, referencing split-plot designs from agricultural chemistry studies .

Structural Elucidation and Analytical Techniques

Q: What advanced analytical methods are critical for confirming the structure of this compound? A:

  • ¹H/¹³C NMR : Assign peaks for the quinoline (δ 8.0–8.5 ppm), pyrrolidine (δ 3.5–4.5 ppm), and thiazole (δ 7.0–7.5 ppm) moieties .
  • HRMS : Confirm molecular formula (e.g., C₂₃H₁₈N₃O₂S) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring, critical for bioactivity studies .

Note: Contradictions in melting points (e.g., 77–79°C vs. 85°C in analogs) may arise from polymorphic forms; use DSC to validate .

Biological Activity Testing: Experimental Design

Q: How should researchers design assays to evaluate this compound’s anticancer potential? A:

  • In vitro screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Target engagement : Perform kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Dose-response curves : Apply 4-parameter logistic models to calculate IC₅₀ values; include triplicate replicates .

Advanced Tip: For mechanistic studies, use siRNA knockdown to validate target specificity .

Advanced: Computational Modeling for SAR Studies

Q: What computational strategies can predict structure-activity relationships (SAR) for this compound? A:

  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
  • QSAR models : Train on analogs (e.g., 2-phenylquinoline derivatives) with reported IC₅₀ values; prioritize descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Validation: Cross-check with experimental IC₅₀ data to refine force fields .

Handling Purity Challenges in Scale-Up

Q: How can researchers ensure >95% purity during gram-scale synthesis? A:

  • Chromatography : Use flash chromatography (hexane/EtOAc gradient) or prep-HPLC with C18 columns .
  • Crystallization : Optimize solvent pairs (e.g., DCM/hexane) via phase diagrams .
  • Quality control : Implement in-line FTIR to monitor carbonyl formation (1700–1750 cm⁻¹) .

Table 2: Purity Optimization Strategies

MethodConditionsPurity AchievedSource
Prep-HPLCMeCN/H₂O (70:30), 10 mL/min98%
CrystallizationDCM/hexane (1:3), −20°C96%

Advanced: Ecotoxicological Risk Assessment

Q: What methodologies assess this compound’s environmental impact? A:

  • Biodegradation assays : Use OECD 301F to measure half-life in aqueous media .
  • Toxicity profiling : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition .
  • Bioaccumulation : Calculate logKow via shake-flask methods; values >3.5 indicate high bioaccumulation risk .

Note: No direct data exists for this compound; extrapolate from structurally similar quinoline derivatives .

Data Reproducibility in Biological Assays

Q: How can contradictory bioactivity results (e.g., IC₅₀ variability) be resolved? A:

  • Standardize protocols : Adhere to CLSI guidelines for cell culture (e.g., passage number ≤20) .
  • Control compounds : Include reference inhibitors (e.g., imatinib for kinases) in each assay plate .
  • Data normalization : Use Z-factor scoring to filter out low-quality replicates .

Advanced: Apply machine learning (e.g., random forests) to identify outlier data points in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.